molecular formula C12H17NO3 B039213 Tert-butyl 4-amino-3-methoxybenzoate CAS No. 123330-92-7

Tert-butyl 4-amino-3-methoxybenzoate

Cat. No. B039213
M. Wt: 223.27 g/mol
InChI Key: CCWIQTOOCXIQME-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl 4-amino-3-methoxybenzoate and related compounds often involves palladium-catalyzed Suzuki reactions or solvent-free condensation/reduction reactions. For instance, Zhang et al. (2022) synthesized an intermediate compound relevant to mTOR-targeted PROTAC molecules using a palladium-catalyzed Suzuki reaction, achieving a yield of 96.7% under optimized conditions (Zhang et al., 2022). Similarly, Becerra et al. (2021) reported a one-pot two-step synthesis of a related compound through a solvent-free condensation/reduction reaction sequence, emphasizing the synthesis's operational easiness and good yield (Becerra et al., 2021).

Scientific Research Applications

Dipeptide Synthesis

  • Scientific Field : Organic Chemistry
  • Application Summary : Tert-butyl groups are used in the synthesis of dipeptides. The tert-butyl group protects the amino acids during the synthesis process .
  • Methods of Application : A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared. These protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
  • Results or Outcomes : The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .

Synthesis of Novel Heteroaromatic Compounds

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Tert-butyl groups have been introduced into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems, leading to a series of structurally novel compounds .
  • Methods of Application : The introduction of a tert-butyl group into these systems has been achieved by condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide .
  • Results or Outcomes : The molecular structures of these newly synthesized compounds were elucidated on the basis of elemental analysis and spectral data .

Amino Acid Ionic Liquids

  • Scientific Field : Organic Chemistry
  • Application Summary : Tert-butyl groups are used in the creation of amino acid ionic liquids (AAILs), which have multiple reactive groups and are used for organic synthesis .
  • Methods of Application : A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared .
  • Results or Outcomes : The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .

Preparation of t-Butyl Nα-Protected Amino Acid Esters

  • Scientific Field : Bioorganic Chemistry
  • Application Summary : Tert-butyl groups are used in the preparation of t-butyl esters of Nα-protected amino acid .
  • Methods of Application : The method proceeds from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents .
  • Results or Outcomes : The method affords t-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .

Synthesis of Lactam Cyclic Peptides

  • Scientific Field : Peptide Synthesis
  • Application Summary : Tert-butyl disulfide-protected amino acids are used in the efficient, solid-phase synthesis of a series of lactam cyclic peptides .
  • Methods of Application : The synthesis is carried out under mild, metal-free conditions .
  • Results or Outcomes : The resulting peptides are obtained efficiently .

Synthesis of tert-Butyl Esters

  • Scientific Field : Organic Chemistry
  • Application Summary : Tert-butyl groups are used in the preparation of t-butyl esters of Nα-protected amino acid .
  • Methods of Application : The method proceeds from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents .
  • Results or Outcomes : The method affords t-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .

Synthesis of Amino Acid Ionic Liquids

  • Scientific Field : Organic Chemistry
  • Application Summary : Tert-butyl groups are used in the creation of amino acid ionic liquids (AAILs), which have multiple reactive groups and are used for organic synthesis .
  • Methods of Application : A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared .
  • Results or Outcomes : The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .

properties

IUPAC Name

tert-butyl 4-amino-3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-12(2,3)16-11(14)8-5-6-9(13)10(7-8)15-4/h5-7H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCWIQTOOCXIQME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10600959
Record name tert-Butyl 4-amino-3-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-amino-3-methoxybenzoate

CAS RN

123330-92-7
Record name 1,1-Dimethylethyl 4-amino-3-methoxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123330-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-amino-3-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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